molecular formula C8H4BrNO3S B13598913 5-(4-Bromo-2-thienyl)isoxazole-3-carboxylic Acid

5-(4-Bromo-2-thienyl)isoxazole-3-carboxylic Acid

Cat. No.: B13598913
M. Wt: 274.09 g/mol
InChI Key: RHOODNALNCHSNW-UHFFFAOYSA-N
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Description

5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring fused to an oxazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with an appropriate nitrile oxide precursor to form the oxazole ring.

Industrial Production Methods

Industrial production of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
  • 5-(4-fluorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
  • 5-(4-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over its chlorinated, fluorinated, and methylated analogs.

Properties

Molecular Formula

C8H4BrNO3S

Molecular Weight

274.09 g/mol

IUPAC Name

5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrNO3S/c9-4-1-7(14-3-4)6-2-5(8(11)12)10-13-6/h1-3H,(H,11,12)

InChI Key

RHOODNALNCHSNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)O)C2=CC(=CS2)Br

Origin of Product

United States

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